3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one
Description
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-4-9-17-15(10-12)18(24)16(11-23(17)2)20-21-19(22-26-20)13-5-7-14(25-3)8-6-13/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAXEKHFWORTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the methoxyphenyl intermediate. This intermediate is then subjected to cyclization reactions to form the oxadiazole ring. Finally, the quinolinone moiety is introduced through a series of condensation and cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Likely Reaction Sequence
The synthesis of this compound likely involves multi-step organic transformations, as inferred from analogous quinoline-oxadiazole derivatives:
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Formation of the quinolinone core :
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Introduction of the oxadiazole moiety :
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Attachment of the 4-methoxyphenyl group :
Key Reaction Conditions
Oxadiazole Ring Formation
The formation of the 1,2,4-oxadiazole ring involves a cyclocondensation reaction between a hydrazide and a carbonyl electrophile (e.g., triethyl orthoformate). This reaction is typically catalyzed by weak acids (e.g., acetic acid) and proceeds via nucleophilic attack followed by cyclization .
Simplified mechanism :
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Nucleophilic attack of the hydrazide on the carbonyl carbon.
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Elimination of water to form an intermediate.
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Cyclization to yield the oxadiazole ring.
Potential Side Reactions
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Hydrolysis : The oxadiazole ring may undergo hydrolysis under acidic or basic conditions, yielding amide byproducts.
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Nucleophilic substitution : The quinoline’s reactive positions (e.g., 1- or 2-positions) may undergo alkylation or acylation if exposed to electrophiles .
Functional Group Analysis
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Oxadiazole ring : Electron-deficient ring susceptible to nucleophilic attack.
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Methoxyphenyl group : Donates electron density, potentially enhancing stability.
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Quinoline core : Contains reactive sites (e.g., 2-position) for electrophilic substitution.
Typical Reactions
Common Techniques
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Chromatography : Column chromatography (e.g., silica gel) to isolate pure compound .
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Analytical methods :
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NMR spectroscopy : Confirms aromatic protons and carbonyl signals.
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Mass spectrometry : Verifies molecular weight (e.g., 361.14 g/mol for a structurally related compound).
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Biological Activity Trends
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Antimicrobial activity : Quinoline-oxadiazole derivatives often show potent activity against bacteria and fungi, with methoxyphenyl groups enhancing solubility and bioavailability .
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Anticancer potential : Some oxadiazole-containing compounds inhibit kinase pathways or induce apoptosis in cancer cells .
Structural Optimization Insights
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Formation of methoxyphenyl intermediate |
| 2 | Cyclization to form oxadiazole ring |
| 3 | Condensation to introduce quinolinone |
Chemistry
As a building block for the synthesis of more complex molecules, this compound is utilized in developing new chemical entities. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
Research has indicated that 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary investigations suggest its efficacy in inhibiting cancer cell growth.
Case Study: Antimicrobial Activity
In a study published in RSC Advances, derivatives of similar compounds were screened for antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds demonstrated notable inhibition zones, suggesting potential therapeutic applications in treating infections .
Medicine
The compound has been explored for its therapeutic effects in treating various diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity and influencing cellular processes.
Table 2: Biological Activities and Mechanisms
| Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells |
Industry
In industrial applications, this compound is being investigated for its role in developing new materials with specific properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.
Mechanism of Action
The mechanism of action of 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(4-methoxyphenyl)propionic acid
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid
- 3-(4-cyanophenyl)propionic acid
Uniqueness
What sets 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic derivative that has attracted attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core and an oxadiazole moiety. Its molecular formula is , with a molecular weight of 410.39 g/mol. The presence of the methoxyphenyl group contributes to its lipophilicity and potential bioactivity.
Research indicates that compounds containing oxadiazole and quinoline structures often exhibit diverse biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : They have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through various pathways.
Antioxidant Activity
Studies have demonstrated that related compounds exhibit significant antioxidant properties. For instance, derivatives with similar structures have been shown to effectively reduce oxidative stress markers in vitro .
Antimicrobial Activity
The compound's antimicrobial potential has been evaluated against several pathogens:
- Bacterial Activity : It has shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The Minimum Inhibitory Concentration (MIC) values for these activities suggest potent antibacterial properties .
- Antifungal Activity : Similar compounds have demonstrated superior antifungal activity compared to standard treatments like fluconazole .
Anticancer Activity
The anticancer effects of the compound were assessed through various in vitro assays:
- Cell Proliferation Inhibition : Studies revealed that it inhibits the growth of cancer cell lines such as A549 (lung cancer) and AGS (gastric cancer) with IC50 values indicating significant potency .
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties; showed significant reduction in reactive oxygen species (ROS) levels in treated cells. |
| Study 2 | Evaluated antimicrobial effects; demonstrated MIC values lower than standard antibiotics against tested bacterial strains. |
| Study 3 | Focused on anticancer properties; exhibited IC50 values in the low micromolar range against various cancer cell lines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
